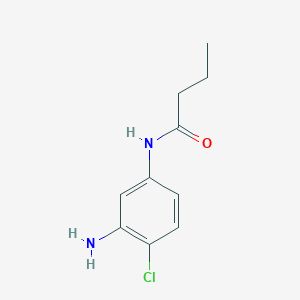

N-(3-amino-4-chlorophenyl)butanamide

Übersicht

Beschreibung

N-(3-amino-4-chlorophenyl)butanamide is a chemical compound with the molecular formula C10H13ClN2O and a molecular weight of 212.68 g/mol . This compound is characterized by the presence of an amino group, a chlorophenyl group, and a butanamide moiety. It is primarily used in research settings and has various applications in chemistry, biology, and medicine .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-amino-4-chlorophenyl)butanamide typically involves the reaction of 3-amino-4-chlorobenzoyl chloride with butylamine under controlled conditions . The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain high-purity products .

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-amino-4-chlorophenyl)butanamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.

Substitution: The chlorine atom can be substituted with other functional groups such as hydroxyl or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Nitro derivatives of this compound.

Reduction: Phenyl derivatives of this compound.

Substitution: Hydroxyl or alkyl-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

N-(3-amino-4-chlorophenyl)butanamide is primarily studied for its potential as a pharmaceutical agent. Its structural characteristics allow it to interact with various biological targets, making it a candidate for drug development.

- Anticancer Properties : Research indicates that this compound exhibits cytotoxic effects against certain cancer cell lines. The mechanism of action is believed to involve the inhibition of specific enzymes or pathways critical for tumor growth .

- Dipeptidyl Peptidase-IV Inhibitors : A study highlighted its relevance in designing inhibitors for dipeptidyl peptidase-IV, an important target for treating type 2 diabetes mellitus. The compound's structural modifications were analyzed using quantitative structure-activity relationship (QSAR) modeling, demonstrating promising inhibitory activity .

Antimicrobial Activity

The compound has shown significant antimicrobial properties, making it useful in agricultural applications as well as in developing new antimicrobial agents.

- Agricultural Chemicals : Its efficacy against various pathogens positions it as a potential candidate for agricultural formulations aimed at controlling plant diseases.

Material Science

In addition to its biological applications, this compound is utilized in the synthesis of novel materials.

- Polymer Science : The compound can serve as a building block for synthesizing polymers with specific properties, including enhanced thermal stability and mechanical strength. This application is particularly relevant in developing advanced materials for industrial use.

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of N-(3-amino-4-chlorophenyl)butanamide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the chlorophenyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-(3-amino-4-chlorophenyl)acetamide: Similar structure but with an acetamide group instead of a butanamide group.

N-(3-amino-4-chlorophenyl)propionamide: Contains a propionamide group instead of a butanamide group.

N-(3-amino-4-chlorophenyl)benzamide: Features a benzamide group in place of the butanamide group.

Uniqueness

N-(3-amino-4-chlorophenyl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The butanamide moiety provides a longer carbon chain compared to acetamide or propionamide derivatives, potentially affecting its solubility and reactivity .

Biologische Aktivität

N-(3-amino-4-chlorophenyl)butanamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of Dipeptidyl Peptidase-IV (DPP-IV). This enzyme plays a critical role in glucose metabolism and is a key target for the treatment of type 2 diabetes mellitus. In this article, we will explore the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula CHClNO. Its structure includes:

- Amino group : This functional group can form hydrogen bonds with biological molecules.

- Chlorophenyl substituent : The presence of chlorine enhances hydrophobic interactions, which may influence binding affinity to target proteins.

Table 1: Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | CHClNO |

| Molecular Weight | 212.68 g/mol |

| Functional Groups | Amino group, Chlorophenyl |

The mechanism of action for this compound primarily involves its interaction with DPP-IV. The compound is believed to inhibit DPP-IV activity by binding to the enzyme's active site, thereby preventing the degradation of incretin hormones. This leads to increased insulin secretion and improved glycemic control.

Key Findings

- Inhibition of DPP-IV : Studies have shown that this compound exhibits significant inhibitory activity against DPP-IV, with reported IC values indicating effective concentrations for therapeutic applications .

- Molecular Docking Studies : Molecular docking simulations have illustrated how the compound fits into the DPP-IV active site, providing insights into its binding interactions .

Structure-Activity Relationship (SAR)

Research on various derivatives of this compound has revealed important insights into how structural modifications impact biological activity.

Table 2: SAR Insights

| Compound Variant | Activity Level | Notable Features |

|---|---|---|

| N-(3-amino-4-chlorophenyl)-2-(4-methylphenoxy)-butanamide | Moderate Inhibition | Enhanced binding due to additional phenoxy group |

| 3-Amino-4-(4-chlorophenyl)butanoic acid | Low Activity | Carboxylic acid instead of amide |

| N-(3-amino-4-methylphenyl)butanamide | Variable Activity | Methyl substitution alters pharmacodynamics |

The studies indicate that variations in substituents can lead to differences in enzyme affinity and selectivity, which are crucial for optimizing therapeutic efficacy.

Case Studies and Research Findings

Recent studies have focused on the pharmacological properties of this compound:

- DPP-IV Inhibition : A comprehensive study assessed a series of butanamides for their DPP-IV inhibitory activity using quantitative structure-activity relationship (QSAR) modeling. The most effective compounds showed a high degree of predictability in their biological activity profiles .

- In Vivo Studies : Animal models have been used to evaluate the antihyperglycemic effects of this compound. Results indicated significant reductions in blood glucose levels post-administration compared to control groups .

- Toxicological Assessments : Preliminary toxicological evaluations suggest that while the compound shows promise as a therapeutic agent, further studies are necessary to assess its safety profile comprehensively .

Eigenschaften

IUPAC Name |

N-(3-amino-4-chlorophenyl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O/c1-2-3-10(14)13-7-4-5-8(11)9(12)6-7/h4-6H,2-3,12H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKCHAPLJTLRQCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=CC(=C(C=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90358385 | |

| Record name | N-(3-amino-4-chlorophenyl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90358385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

637316-74-6 | |

| Record name | N-(3-amino-4-chlorophenyl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90358385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.